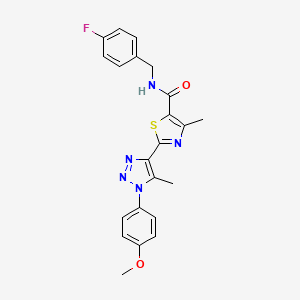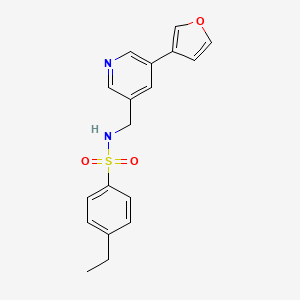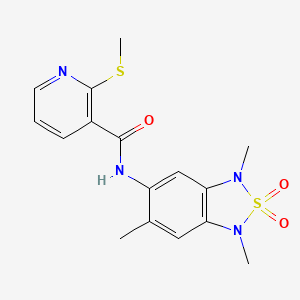
(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE is a complex organic compound with the molecular formula C19H16ClN3O3S2 and a molecular weight of 433.93 g/mol. This compound is characterized by the presence of a chlorophenyl group, a naphthylamino group, and a sulfonylimino group, making it a unique and versatile molecule in various chemical reactions.
Métodos De Preparación
The synthesis of (Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-CHLOROBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)ETHANIMIDAMIDE can be compared with other similar compounds, such as:
- S-[(2Z)-2-(4-bromophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate
- S-[(2Z)-2-(4-fluorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S2/c20-14-8-10-15(11-9-14)28(25,26)23-18(12-27-19(21)24)22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZIYQPDHGDETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)



![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)



![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2890514.png)
![N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2890516.png)
![6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline](/img/structure/B2890517.png)

